tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823228-34-7
VCID: VC11665988
InChI: InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-5-6-12(16)8-10(7-11)9-13(17)19-4/h10-12H,5-9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.: 1823228-34-7

Cat. No.: VC11665988

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate - 1823228-34-7

Specification

CAS No. 1823228-34-7
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name tert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-5-6-12(16)8-10(7-11)9-13(17)19-4/h10-12H,5-9H2,1-4H3
Standard InChI Key GBWKAWQBCUMBKJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Framework

The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a seven-membered bicyclic structure with a nitrogen atom at the bridgehead position. The core structure is modified by two functional groups:

  • tert-Butyl carbamate at the 8-position, which enhances steric protection and metabolic stability.

  • 2-Methoxy-2-oxo-ethyl substituent at the 3-position, introducing both ester and ether functionalities .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₂₃NO₅

  • Exact Mass: 305.1627 g/mol

  • Molecular Weight: 305.35 g/mol .

Synthesis and Reaction Pathways

Key Precursors

The synthesis of azabicyclo[3.2.1]octane derivatives typically begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6), a well-characterized intermediate . This ketone precursor undergoes functionalization at the 3-position via enolate chemistry.

Example Reaction Sequence:

  • Enolate Formation: Treatment with a strong base (e.g., LDA or NaHMDS) at low temperatures generates a reactive enolate .

    Ketone+BaseEnolate Intermediate\text{Ketone} + \text{Base} \rightarrow \text{Enolate Intermediate}
  • Electrophilic Quenching: The enolate reacts with electrophiles such as methyl bromoacetate to introduce the methoxy-oxo-ethyl group .

    Enolate+CH3OCOCH2Br3-(2-Methoxy-2-oxo-ethyl) Derivative\text{Enolate} + \text{CH}_3\text{OCOCH}_2\text{Br} \rightarrow \text{3-(2-Methoxy-2-oxo-ethyl) Derivative}

Yield Optimization

  • Solvent Systems: THF or dichloromethane are preferred for enolate stability .

  • Temperature Control: Reactions are conducted at -78°C to minimize side reactions .

  • Purification: Flash chromatography with ethyl acetate/hexane mixtures achieves >90% purity .

Physicochemical Properties

Partition Coefficients and Solubility

  • logP (Predicted): 1.61–2.49 (similar to tert-butyl 3-oxo analogs) .

  • Water Solubility: ~3.67 mg/mL, classified as "soluble" due to the ester moiety .

Spectral Data

  • IR Spectroscopy: Expected peaks at 1740 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O) .

  • ¹H NMR: Key signals include:

    • δ 1.44 ppm (tert-butyl, 9H)

    • δ 3.68 ppm (methoxy, 3H)

    • δ 4.20–4.50 ppm (bridgehead protons) .

Pharmacological and Industrial Applications

Drug Intermediate

The compound serves as a precursor for neuromodulators and antiviral agents, leveraging the azabicyclo[3.2.1]octane core’s ability to cross the blood-brain barrier .

Chemical Biology

Its ester group enables conjugation with fluorescent probes for imaging studies, as seen in related bicyclic amines .

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